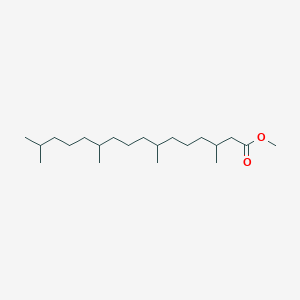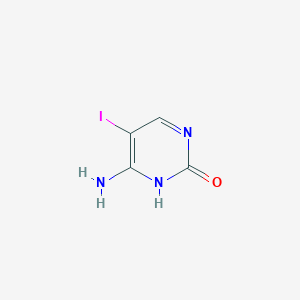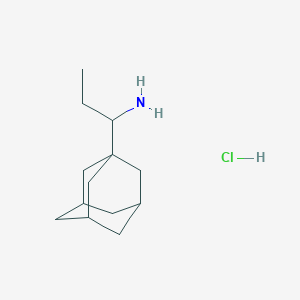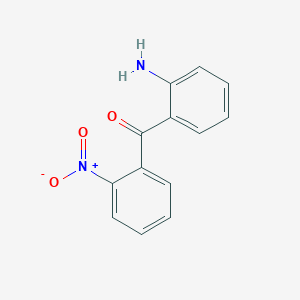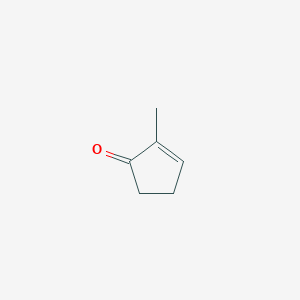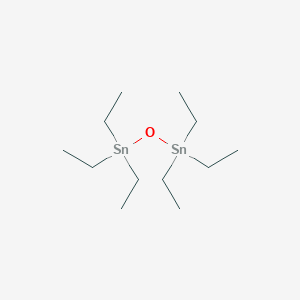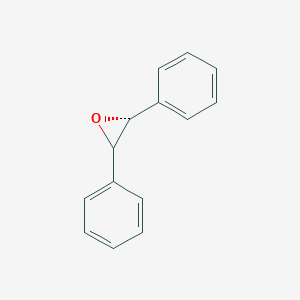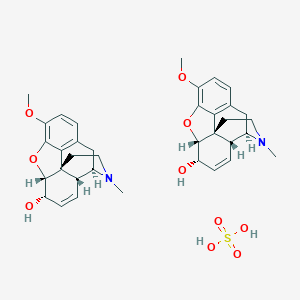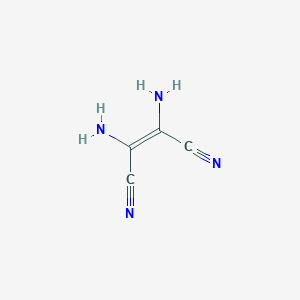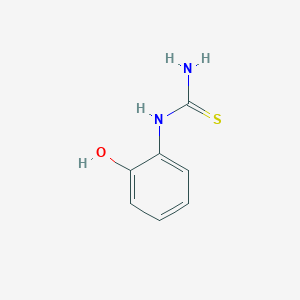
3-(2,6-Dimethylphenyl)-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The regioselective synthesis of related dimethylpenta-1,3-diene compounds involves a three-step process, showcasing the complexity of synthesizing compounds with dimethylphenyl groups. These methods include condensation reactions, Wittig reactions, and Diels-Alder reactions to achieve desired products with high selectivity and yield (Gosselin et al., 1999).
Molecular Structure Analysis
X-ray crystallography studies have provided insights into the molecular complexes and structures of compounds with dimethylphenyl groups. These studies reveal details about the molecular geometry, bonding patterns, and interactions within the crystal lattice, highlighting the planar hydrogen-bonded rings and molecular symmetry observed in these compounds (Toda, Tanaka, & Mak, 1985).
Chemical Reactions and Properties
Research on the synthesis and characterization of dimers, trimers, and tetramers of dimethylthieno compounds demonstrates the chemical reactivity and potential for forming complex structures through reactions such as dimerization and cycloadditions. These studies provide a foundation for understanding the reactivity of 3-(2,6-Dimethylphenyl)-1-propene and related compounds (Nakayama et al., 1996).
Physical Properties Analysis
The physical properties of compounds with dimethylphenyl groups are influenced by their molecular structure and bonding. X-ray crystallography and NMR spectroscopy studies shed light on the conformation, packing, and intermolecular interactions within these compounds, affecting their physical state, stability, and solubility (Iwasaki & Akiba, 1984).
Chemical Properties Analysis
The chemical properties, including reactivity, bonding, and interactions with other molecules, are crucial for understanding the behavior of 3-(2,6-Dimethylphenyl)-1-propene in various environments. Studies on the electron-transfer reactions of related compounds provide insights into the potential reactivity and applications of these chemicals in organic synthesis and materials science (Mattes & Farid, 1986).
Wissenschaftliche Forschungsanwendungen
Synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide)
This research discusses the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) (PPO-2OH) through the radical-cation phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol. This process involves copolymerization experiments with various catalysts, leading to PPO-2OH with controlled molecular weights. The study offers insights into the chain microstructure and functionality of both PPO-2OH and its derivatives (Percec & Wang, 1990).
Copolymerization of 2,6-dimethylphenol with Tetramethyl Bisphenol-A
This study focuses on the copolymerization of 2,6-dimethylphenol with tetramethyl bisphenol-A, catalyzed by N-methylimidazole Cu(II) complexes. It results in the production of PPO-type telechelics, which are bifunctional polymers with specific molecular weights and properties. This research also explores the suppression of side products and proposes a mechanism based on a phenoxonium intermediate (Wei, Challa, & Reedijk, 1991).
Functional Polymers by Phase Transfer Catalysis
This paper presents a novel method for preparing α,ω-bis(2,6-dimethylphenol)–poly(2,6-dimethyl-1,4-phenylene oxide) and its derivatives, emphasizing the use of phase-transfer-catalyzed etherification for synthesizing reactive oligomers. It highlights the potential of these materials in various applications due to their high thermal reactivity and customizable molecular weights (Nava & Percec, 1986).
Selective Dimerization of 1,3-Butadiene
A significant advancement in the selective dimerization of 1,3-butadiene using palladium carbene catalysts is detailed in this research. The study demonstrates the high efficiency and selectivity of this process, resulting in the formation of 1,3,7-octatriene, showcasing the potential for fine-tuning catalytic reactions (Harkal et al., 2005).
Catalytic Dimerization of Propene
This research explores the catalytic dimerization of propene to 2,3-dimethylbutene using a nickel complex. The study highlights the role of the catalyst in achieving high dimerization rates and selectivity, emphasizing the potential applications in the field of chemical synthesis (Eberhardt & Griffin, 1970).
Eigenschaften
IUPAC Name |
1,3-dimethyl-2-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-4-6-11-9(2)7-5-8-10(11)3/h4-5,7-8H,1,6H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIFGUSZRIMEPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568803 |
Source


|
| Record name | 1,3-Dimethyl-2-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylphenyl)-1-propene | |
CAS RN |
1587-05-9 |
Source


|
| Record name | 1,3-Dimethyl-2-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


